molecular formula C10H10FNO3 B12520431 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Cat. No.: B12520431
M. Wt: 211.19 g/mol
InChI Key: LQAYGBZMHMDBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a dihydrobenzofuran ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves several steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Reduction: The acyl group is then reduced to an alkane.

Chemical Reactions Analysis

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions of fluorinated compounds with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran can be compared with other similar compounds such as:

The presence of both the fluorine and nitro groups in this compound makes it unique and valuable for specific research applications.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-5-nitro-3H-1-benzofuran

InChI

InChI=1S/C10H10FNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3

InChI Key

LQAYGBZMHMDBMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C

Origin of Product

United States

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